molecular formula C21H16 B14575729 9-(1-Phenylethylidene)-9H-fluorene CAS No. 61370-30-7

9-(1-Phenylethylidene)-9H-fluorene

Cat. No.: B14575729
CAS No.: 61370-30-7
M. Wt: 268.4 g/mol
InChI Key: YTPHZZWFNPOZTK-UHFFFAOYSA-N
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Description

9-(1-Phenylethylidene)-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a phenylethylidene group attached to the 9th position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(1-Phenylethylidene)-9H-fluorene typically involves the condensation of fluorene with an appropriate phenylethylidene precursor. One common method involves the use of a Grignard reagent, where fluorene is reacted with phenylethylidene magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 9-(1-Phenylethylidene)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert the phenylethylidene group to a phenylethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of ketones or quinones.

    Reduction: Conversion to phenylethyl derivatives.

    Substitution: Introduction of halogens, nitro groups, or other functional groups.

Scientific Research Applications

Chemistry: In chemistry, 9-(1-Phenylethylidene)-9H-fluorene is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: While specific biological applications are limited, derivatives of fluorene compounds have been studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research into the medicinal applications of this compound is ongoing. Its derivatives may serve as lead compounds for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 9-(1-Phenylethylidene)-9H-fluorene is primarily related to its ability to participate in π-π interactions and electron transfer processes. These interactions are crucial in its applications in organic electronics, where the compound can facilitate charge transport and improve the efficiency of electronic devices. The molecular targets and pathways involved include the interaction with conductive polymers and the formation of charge-transfer complexes.

Comparison with Similar Compounds

    9-Phenylfluorene: Similar structure but lacks the ethylidene group.

    9-(2-Phenylethyl)-9H-fluorene: Contains a phenylethyl group instead of a phenylethylidene group.

    9-(1-Phenylethylidene)-9H-carbazole: Similar structure with a carbazole core instead of fluorene.

Uniqueness: 9-(1-Phenylethylidene)-9H-fluorene is unique due to the presence of the phenylethylidene group, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the field of organic electronics, where its ability to form stable, conjugated systems enhances the performance of electronic devices.

Properties

CAS No.

61370-30-7

Molecular Formula

C21H16

Molecular Weight

268.4 g/mol

IUPAC Name

9-(1-phenylethylidene)fluorene

InChI

InChI=1S/C21H16/c1-15(16-9-3-2-4-10-16)21-19-13-7-5-11-17(19)18-12-6-8-14-20(18)21/h2-14H,1H3

InChI Key

YTPHZZWFNPOZTK-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4

Origin of Product

United States

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